Methyl 6-(cyclopropylamino)nicotinate
Description
Properties
IUPAC Name |
methyl 6-(cyclopropylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)7-2-5-9(11-6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZOTLSTVANHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-Cyclopropylamino-nicotinic Acid (2-CAN)
| Parameter | Value |
|---|---|
| Starting Material | 2-Chloronicotinonitrile |
| Reactant | Cyclopropylamine (CPA) |
| Solvent System | Trimethylamine, isopropyl alcohol, or 3-picoline |
| Temperature | 140°C |
| Pressure | 60 psi (N₂ gas) |
| Reaction Time | 12 hours (reflux) |
| Purification | pH adjustment to 6, precipitation at 0–5°C |
Step 2: Esterification to Methyl 6-(Cyclopropylamino)nicotinate
| Parameter | Value |
|---|---|
| Starting Material | 2-CAN |
| Esterification Agent | Methanol (with acid catalyst) |
| Temperature | 40–50°C (exothermic) |
| Reaction Time | 1–2 hours |
| Monitoring | HPLC for completion |
- React 2-CAN with methanol under acidic conditions.
- Stir until HPLC confirms full conversion (retention time: 3.2 min).
- Isolate via solvent evaporation and recrystallization.
Analytical Characterization
Key quality control methods for this compound synthesis:
HPLC/UPLC Parameters
| Method | Column | Gradient | Flow Rate | Detection |
|---|---|---|---|---|
| HPLC (Agilent 1260) | Poroshell 120 EC-C₁₈ (2.7 µm) | 5% → 95% ACN in 6.5 min | 1.5 mL/min | UV 254 nm |
| UPLC (Waters Acuity) | BEH C₁₈ (1.7 µm) | 5% → 90% ACN in 9.0 min | 0.6 mL/min | 3D plot |
Yield and Scalability Data
| Parameter | Step 1 (2-CAN) | Step 2 (Me-CAN) |
|---|---|---|
| Typical Yield | 85–92% | 88–95% |
| Purity Post-Purification | >99.5% | >99.8% |
| Scalability | Pilot-scale batches (10–100 kg) validated. |
Comparative Advantages
- Single-Solvent System : Enables continuous processing without intermediate isolation.
- Pressure Optimization : 60 psi N₂ prevents solvent evaporation at 140°C.
- Cost Efficiency : Avoids precious metal catalysts or cryogenic conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(cyclopropylamino)nicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the compound.
Reduced Forms: Different reduced forms depending on the reducing agent used.
Substituted Derivatives: Compounds with substituted functional groups replacing the cyclopropylamino group.
Scientific Research Applications
Methyl 6-(cyclopropylamino)nicotinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(cyclopropylamino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is thought to exert its effects through:
Peripheral Vasodilation: Enhancing local blood flow at the site of application.
Release of Prostaglandin D2: Promoting the release of prostaglandin D2, which acts locally due to its short half-life.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 6-(cyclopropylamino)nicotinate, highlighting differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Differences:
Substituent Effects: Methyl groups (e.g., Methyl 6-methylnicotinate) enhance stability and reduce reactivity, making them suitable for pharmaceutical intermediates . Chlorine or bromine substituents (e.g., Methyl 6-chloronicotinate, Methyl 6-(bromomethyl)nicotinate) increase electrophilicity, enabling use in cross-coupling reactions . Amino groups (e.g., cyclopropylamino, pyrrolidinyl) may improve solubility or target-binding affinity in CNS or cardiovascular therapies .
Safety Profiles :
- Methyl 6-methylnicotinate exhibits moderate irritancy (skin/eyes/respiratory system) due to its ester and methyl groups .
- Halogenated analogs (chloro, bromo) pose higher risks of hazardous decomposition under heat or incompatible storage conditions .
Biological Activity: Methyl 6-methylnicotinate is linked to CNS disorder treatments via D-amino acid oxidase inhibition . The cyclopropylamino analog is hypothesized to share vasodilation or anti-inflammatory properties observed in structurally related nicotinate esters .
Research Findings and Data
Penetration and Formulation Effects (Relevant to Nicotinate Esters)
A 1995 study compared skin penetration of nicotinate esters in different ointment formulations. Erythema induction (a proxy for drug penetration) varied significantly with excipient choice, suggesting that substituents like cyclopropylamino could influence bioavailability in topical applications .
Biological Activity
Methyl 6-(cyclopropylamino)nicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of nicotinic acid derivatives. Its structural formula is characterized by the presence of a methyl ester and a cyclopropylamino group attached to the pyridine ring. This unique structure may confer specific biological activities that are being investigated.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds related to this compound. Research indicates that derivatives in this class exhibit significant activity against Plasmodium species, with some compounds showing an EC50 value as low as 40 nM against asexual stages of the malaria parasite. The mechanism involves targeting cytochrome b in the mitochondrial respiratory chain, which is crucial for parasite survival .
Table 1: Antimalarial Activity of Cyclopropyl Carboxamide Class
| Compound | EC50 (nM) | Cytotoxicity (CC50 > μM) |
|---|---|---|
| This compound | 40 | >40 |
| WJM280 | 40 | >40 |
| Other derivatives | Varies | Varies |
Pain Relief Efficacy
In clinical settings, methyl nicotinate (related to this compound) has been studied for its analgesic properties. A randomized controlled trial demonstrated that a topical formulation combining comfrey root extract and methyl nicotinate significantly alleviated acute back pain compared to placebo and single-agent treatments. The combination treatment showed a marked reduction in pain scores measured via visual analogue scales (VAS), indicating its efficacy in pain management .
Table 2: Efficacy of Topical Treatments for Pain Relief
| Treatment Group | VAS Score Reduction | Statistical Significance |
|---|---|---|
| Combination (comfrey + methyl nicotinate) | Significant (p < 0.0001) | Yes |
| Methyl nicotinate only | Moderate | No |
| Placebo | Minimal | No |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. In the context of antimalarial action, it has been established that this compound interferes with mitochondrial function in malaria parasites by inhibiting cytochrome b, leading to decreased energy production and eventual parasite death .
Furthermore, in pain relief applications, methyl nicotinate is believed to enhance blood flow and induce local vasodilation, contributing to its analgesic effects .
Case Studies and Research Findings
- Antimalarial Studies : A study conducted on various cyclopropyl carboxamide derivatives revealed that structural modifications can significantly affect biological activity. The research emphasized the importance of lipophilicity and specific functional groups in enhancing efficacy while minimizing cytotoxicity .
- Clinical Trials on Pain Relief : A multicenter trial involving 379 patients demonstrated that the combination of comfrey extract with methyl nicotinate yielded superior results in managing acute pain compared to individual treatments, showcasing the compound's therapeutic potential beyond its primary applications .
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 6-(cyclopropylamino)nicotinate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves esterification of 6-(cyclopropylamino)nicotinic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclopropylamine nucleophilicity.
- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., over-esterification).
- Catalyst loading : 5–10 mol% H₂SO₄ balances reaction rate and byproduct formation.
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Yield optimization (>75%) requires stoichiometric excess of cyclopropylamine (1.2–1.5 eq) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Methodological Answer: Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) for structural validation:
- ¹H NMR : Look for cyclopropyl protons (δ 0.5–1.5 ppm) and methyl ester singlet (δ 3.8–3.9 ppm).
- ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and cyclopropyl carbons (δ 6–12 ppm).
- HRMS : Match molecular ion [M+H]⁺ to theoretical m/z (C₁₁H₁₃N₂O₂⁺ = 221.0926).
For regioselectivity, 2D NMR (COSY, HSQC) resolves substitution patterns on the pyridine ring .
Q. What functional group transformations are feasible with this compound?
Methodological Answer: The compound’s reactivity centers on:
- Ester hydrolysis : Use NaOH/MeOH (1:4 v/v) to yield 6-(cyclopropylamino)nicotinic acid.
- Cyclopropylamino substitution : React with electrophiles (e.g., acyl chlorides) under basic conditions (e.g., Et₃N).
- Nitro group introduction (if applicable): Nitration with HNO₃/H₂SO₄ at 0–5°C for regioselective C-5 substitution .
Advanced Research Questions
Q. How does the cyclopropylamino group influence the compound’s electronic properties and reaction mechanisms?
Methodological Answer: The cyclopropyl group induces ring strain and hyperconjugation , enhancing nucleophilicity at the amino nitrogen. Computational studies (DFT, NBO analysis) reveal:
- Electron donation : Cyclopropane’s bent bonds donate electron density to the pyridine ring, activating it for electrophilic substitution.
- Steric effects : The rigid cyclopropane ring restricts rotation, favoring planar transition states in SNAr reactions.
Experimental validation via Hammett plots (σ⁺ correlations) quantifies substituent effects on reaction rates .
Q. How can researchers design bioactivity assays to evaluate this compound’s interaction with nicotinic receptors?
Methodological Answer:
- Receptor binding assays : Use radiolabeled [³H]-epibatidine in competitive binding studies (α4β2 nAChR subtypes).
- Functional assays : Measure Ca²⁺ influx (Fluo-4 AM dye) in HEK293 cells expressing human nAChRs.
- Dose-response curves : Fit data to Hill equations to calculate EC₅₀ and efficacy.
Key controls : Include atropine (muscarinic antagonist) to rule off-target effects .
Q. How should researchers address contradictions in reported biological activity data for this compound analogs?
Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays).
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) using SAR tables .
- Orthogonal validation : Confirm antimicrobial activity via both MIC (broth dilution) and disk diffusion assays.
Statistical tools : Use meta-analysis (e.g., random-effects models) to reconcile conflicting datasets .
Q. What computational strategies predict the metabolic stability of this compound?
Methodological Answer:
- In silico ADME : Tools like SwissADME predict CYP450 metabolism (e.g., 3A4/2D6 oxidation).
- Molecular docking : Simulate binding to hepatic enzymes (e.g., P450cam) to identify vulnerable sites.
- MD simulations : Track esterase-mediated hydrolysis (e.g., plasma half-life estimation).
Validation : Cross-check with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
Methodological Answer:
- Directing groups : Install temporary groups (e.g., boronic esters) at C-2 to block undesired substitution.
- Microwave-assisted synthesis : Enhances C-6 selectivity via rapid heating/cooling cycles.
- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at C-4/C-5 positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
